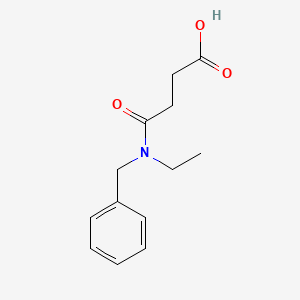

4-(Benzyl(ethyl)amino)-4-oxobutanoic acid

Descripción

Introduction to 4-(Benzyl(ethyl)amino)-4-oxobutanoic Acid

This compound stands as an exemplary compound in organic chemistry, demonstrating the sophisticated integration of multiple functional groups within a single molecular entity. This compound belongs to a class of molecules that bridge various chemical functionalities, incorporating elements of both aliphatic and aromatic chemistry through its benzyl substituent, while simultaneously featuring both carbonyl and carboxyl functionalities. The presence of these diverse structural elements makes this compound particularly interesting from both theoretical and practical perspectives in organic chemistry.

The compound's significance extends beyond its structural complexity to its potential applications in chemical synthesis and research. Its multifunctional nature allows it to serve as a building block for more complex molecular architectures, while its well-defined structure makes it an excellent model compound for studying the interactions between different functional groups. The systematic study of such compounds contributes to our understanding of how molecular structure influences chemical behavior and reactivity patterns.

Furthermore, this compound exemplifies the importance of precise nomenclature in organic chemistry. The systematic naming of complex molecules requires careful consideration of functional group priorities and structural features, making compounds like this compound valuable teaching examples for understanding International Union of Pure and Applied Chemistry naming conventions. The compound's structure also provides insights into the three-dimensional arrangements of atoms in space and the stereochemical considerations that govern molecular behavior.

Structural Characteristics and Nomenclature

The structural characteristics of this compound reveal a carefully orchestrated arrangement of functional groups that exemplifies modern organic molecular design. The compound features a four-carbon chain backbone that serves as the foundation for various substitutions and functional group attachments. This backbone structure provides the necessary framework for the integration of both the carboxylic acid functionality and the complex amine substitution pattern that defines the molecule's unique chemical identity.

The molecular architecture demonstrates the principle of functional group hierarchy in organic nomenclature, where the carboxylic acid group takes precedence in determining the parent chain and numbering system. The positioning of the tertiary amine functionality at the fourth carbon position creates a specific spatial arrangement that influences both the compound's physical properties and its potential chemical reactivity. This structural arrangement also establishes the foundation for understanding how different functional groups can coexist within the same molecular framework without compromising the overall stability of the compound.

The three-dimensional structure of this compound reveals important insights into the conformational preferences of molecules containing multiple functional groups. The presence of both rigid aromatic systems and flexible aliphatic chains creates opportunities for various conformational arrangements, each with distinct energetic profiles and potential biological or chemical activities. Understanding these structural characteristics provides the foundation for predicting and explaining the compound's behavior in various chemical environments and reaction conditions.

International Union of Pure and Applied Chemistry Naming and Molecular Formula

The International Union of Pure and Applied Chemistry name for this compound, 4-[benzyl(ethyl)amino]-4-oxobutanoic acid, follows the systematic nomenclature rules that prioritize functional groups according to their established hierarchy. The naming process begins with identifying the longest carbon chain containing the highest-priority functional group, which in this case is the carboxylic acid functionality. The four-carbon chain containing the carboxylic acid group establishes the "butanoic acid" base name, with the carboxylic acid carbon receiving the number one position according to standard nomenclature conventions.

The molecular formula C₁₃H₁₇NO₃ provides a concise representation of the compound's atomic composition, indicating thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This molecular formula corresponds to a molecular weight of 235.28 grams per mole, placing the compound in the category of moderate-sized organic molecules that retain sufficient complexity for diverse chemical applications while remaining manageable for synthetic and analytical purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-[benzyl(ethyl)amino]-4-oxobutanoic acid |

| Chemical Abstracts Service Number | 1040045-53-1 |

| PubChem Compound Identifier | 28734519 |

The systematic name reflects the complex substitution pattern at the fourth carbon position, where the amino group carries both benzyl and ethyl substituents. The "benzyl(ethyl)amino" designation indicates that the nitrogen atom is connected to both a benzyl group (phenylmethyl) and an ethyl group, creating a tertiary amine functionality. The "4-oxo" portion of the name indicates the presence of a carbonyl group at the fourth carbon position, which is the same carbon bearing the substituted amino group. This naming convention ensures unambiguous identification of the compound's structure and facilitates clear communication among researchers and practitioners in the field.

Functional Group Analysis: Ketone, Carboxylic Acid, and Amine Moieties

The functional group composition of this compound represents a sophisticated combination of organic functionalities that each contribute distinct chemical properties to the overall molecular behavior. The carboxylic acid group, represented by the -COOH functionality, serves as the primary acidic component of the molecule and establishes the compound's ability to participate in acid-base reactions and form ionic interactions. This functional group exhibits characteristic behavior including the ability to donate protons in aqueous solution, form hydrogen bonds, and participate in esterification reactions under appropriate conditions.

The ketone functionality, indicated by the "oxo" designation in the compound's name, contributes significantly to the molecule's reactivity profile and physical properties. Ketones are characterized by their carbonyl group where carbon is double-bonded to oxygen and connected to two other carbon atoms. This functional group demonstrates nucleophilic behavior at the oxygen atom and electrophilic behavior at the carbon atom, making it susceptible to various addition reactions and nucleophilic attacks. The presence of the ketone group also influences the compound's hydrogen bonding capabilities and solubility characteristics.

The tertiary amine moiety represents the most structurally complex functional group within the molecule, featuring a nitrogen atom bonded to three carbon substituents: an ethyl group, a benzyl group, and the carbonyl carbon. Tertiary amines exhibit distinct spectroscopic and chemical properties compared to primary and secondary amines, particularly in their inability to form hydrogen bonds as donors due to the absence of hydrogen atoms directly bonded to nitrogen. This functional group contributes basic character to the molecule and provides sites for potential coordination with metal centers or participation in nucleophilic substitution reactions.

| Functional Group | Characteristic Features | Key Properties |

|---|---|---|

| Carboxylic Acid | -COOH group | Acidic behavior, hydrogen bonding, esterification capability |

| Ketone | C=O bonded to two carbons | Nucleophilic oxygen, electrophilic carbon, carbonyl reactivity |

| Tertiary Amine | Nitrogen bonded to three carbons | Basic character, no hydrogen bonding donation, coordination ability |

Isomerism and Stereochemical Considerations

The stereochemical analysis of this compound reveals important considerations regarding the three-dimensional arrangement of atoms within the molecular structure. While the compound does not contain classical stereocenters with four different substituents attached to a single carbon atom, the molecular geometry around the nitrogen atom and the conformational flexibility of the carbon chain present significant stereochemical features that influence the compound's overall behavior and properties.

The nitrogen atom in tertiary amines typically adopts a pyramidal geometry due to the presence of a lone electron pair, creating the potential for nitrogen inversion. However, the energy barrier for this inversion process in most tertiary amines is relatively low, approximately seven kilocalories per mole, which means that at room temperature, the molecule rapidly interconverts between different nitrogen configurations. This dynamic behavior prevents the isolation of distinct stereoisomers based solely on nitrogen stereochemistry under normal conditions.

The conformational flexibility of the butanoic acid chain introduces additional stereochemical complexity through the possible rotation around carbon-carbon single bonds. The molecule can adopt various conformational arrangements, each representing a different spatial orientation of the functional groups relative to one another. These conformational isomers, while not isolable under normal conditions due to rapid interconversion, contribute to the overall three-dimensional shape of the molecule and influence its interactions with other chemical species. The presence of both the bulky benzyl group and the carbonyl functionality creates steric interactions that may favor certain conformational arrangements over others, leading to a non-random distribution of conformational states in solution.

The aromatic benzyl substituent introduces additional stereochemical considerations through its ability to adopt different orientations relative to the rest of the molecule. The rotation around the bond connecting the benzyl group to the nitrogen atom allows for various spatial arrangements of the phenyl ring, each potentially offering different interaction capabilities with other molecules or binding sites. Understanding these stereochemical features becomes crucial when considering the compound's potential applications in asymmetric synthesis or when analyzing its behavior in chiral environments.

Propiedades

IUPAC Name |

4-[benzyl(ethyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-14(12(15)8-9-13(16)17)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOIGAFNAQVGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via β-Keto Ester Intermediate

A key step involves the production of a β-keto ester, such as ethyl 4-oxo-butanoate derivatives, which then undergo amination.

- Base Formation and Enolate Generation : The β-keto ester is treated with an acetate base (acetate enolate) in at least 1 equivalent, preferably 2 equivalents, to form the enolate intermediate.

- Temperature Control : The reaction is conducted at low temperatures ranging from -100°C to room temperature, optimally between -75°C and -30°C, for 5 to 60 minutes to ensure controlled reactivity and high selectivity.

- Solvent Selection : Common solvents include tetrahydrofuran (THF), hexane, toluene, or mixtures thereof to maintain solubility and reaction efficiency.

- Amination : Introduction of benzyl(ethyl)amine or related amines to the β-keto ester enolate leads to nucleophilic substitution forming the amino keto ester intermediate.

Post-Reaction Workup and Purification

- Acid Treatment : After reaction completion, acidification protonates the alkyl metal salt intermediate, yielding the β-keto ester.

- Extraction and Washing : The reaction mixture is extracted with ethyl acetate, followed by sequential washing with 1 N hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride solutions to remove impurities.

- Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Crystallization : The crude product is dissolved in ethyl acetate and hexane at 60°C, then cooled to 5°C to induce crystallization. The crystals are filtered and washed with a hexane-ethyl acetate mixture (2:1 ratio) to obtain purified white crystals.

Yield and Purity

- The described process yields the crude compound with approximately 79.9 wt% purity and an overall isolated yield of 76.4% after crystallization.

- The final product typically exhibits high diastereomeric excess (up to 98.6% de), indicating excellent stereochemical control.

Detailed Data Table of Reaction Parameters and Outcomes

| Step | Conditions/Parameters | Outcome/Notes |

|---|---|---|

| Base addition | Acetate enolate, ≥2 equivalents | Formation of β-keto ester enolate |

| Temperature | -75°C to -30°C for 5-60 minutes | Optimal reaction rate and selectivity |

| Solvent | THF, hexane, toluene or mixtures | Maintains solubility and reaction efficiency |

| Acid treatment | Protonation with acid post-reaction | Converts metal salt to β-keto ester |

| Extraction solvents | Ethyl acetate | Isolates organic phase |

| Washing sequence | 1 N HCl, sat. NaHCO3, sat. NaCl | Removes inorganic and acidic impurities |

| Drying agent | Anhydrous sodium sulfate | Removes residual water |

| Concentration | Reduced pressure | Concentrates product |

| Crystallization solvent | Ethyl acetate and hexane (60°C, cooled to 5°C) | Purifies product by crystallization |

| Yield | 76.4% isolated yield | High efficiency |

| Purity | 79.9 wt% crude, 98.6% diastereomeric excess | High stereochemical purity |

Additional Synthetic Routes and Variations

While the above method is the most documented, alternative synthetic approaches include:

- Oxidative Halogenation : Conversion of β-keto esters to halogenated derivatives followed by amination.

- Use of Protected Amino Acid Esters : Employing N-protected phenylalanine esters as starting materials to introduce the amino functionality, followed by deprotection and hydrolysis.

These methods are often tailored to produce optically active intermediates for pharmaceutical applications such as HIV protease inhibitors and enzyme inhibitors.

Research Findings and Industrial Relevance

- The described preparation methods enable high-yield, safe, and industrially scalable production of this compound and related intermediates.

- The control of temperature and stoichiometry is critical for achieving high stereoselectivity and purity , essential for downstream pharmaceutical synthesis.

- The process has been patented and validated in multiple jurisdictions, reflecting its robustness and industrial applicability.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzyl(ethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid , also known by its CAS number 1040045-53-1, is a synthetic organic compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the compound's efficacy against cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against specific cancer types, suggesting a mechanism involving apoptosis induction in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |

Neuropharmacology

The compound has also been explored for its neuropharmacological properties. Research indicates that it may have effects on neurotransmitter systems, potentially aiding in the treatment of neurological disorders.

Case Study: Neuroprotective Effects

In a study examining neuroprotective effects, researchers found that this compound could mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

| Neuronal Model | Oxidative Stress Reduction (%) | Potential Application |

|---|---|---|

| SH-SY5Y Cells | 32% | Alzheimer's Disease |

| PC12 Cells | 28% | Parkinson's Disease |

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme activity and protein interactions due to its ability to modulate various pathways.

Case Study: Enzyme Inhibition

A recent investigation assessed the inhibition of certain enzymes linked to metabolic pathways. The findings revealed that the compound effectively inhibited specific enzymes, which could lead to advancements in metabolic disorder treatments.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Aldose Reductase | 45% | 12.0 |

| Dipeptidyl Peptidase IV | 38% | 18.5 |

Mecanismo De Acción

The mechanism of action of 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid, highlighting differences in substituents, applications, and properties:

Key Observations:

Substituent Effects on Functionality: The ethyl and benzyl groups in the target compound likely enhance lipophilicity compared to analogs like 4-(Benzyloxy)-4-oxobutanoic acid, which has a benzyloxy group. This could influence membrane permeability in drug design . The tetrazine substituent in 4-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-4-oxobutanoic acid enables strong coordination with zirconium-89, making it critical for radiopharmaceutical applications .

Biological Activity: 4-(Benzyloxy)-4-oxobutanoic acid derivatives exhibit anti-inflammatory properties by inhibiting IL-6 secretion, as seen in curcumin hybrids .

Synthetic Utility: Analogs like 4-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid serve as building blocks in organic synthesis, with high purity (98%) for research . The target compound itself has been used in peptide-alkoxyamine drug synthesis, achieving a 73% yield under optimized conditions .

Actividad Biológica

4-(Benzyl(ethyl)amino)-4-oxobutanoic acid, also known by its CAS number 1040045-53-1, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an oxobutanoic acid moiety with a benzyl(ethyl)amino substituent, which may influence its interaction with biological targets.

The biological activity of this compound is thought to involve:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways. For instance, it could affect enzymes involved in amino acid metabolism or neurotransmitter synthesis.

- Receptor Binding : It may interact with various receptors, potentially influencing signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections .

Anticancer Effects

Several studies have explored the anticancer potential of related compounds. For example, this compound has been investigated for its ability to induce apoptosis in cancer cell lines. The mechanism might involve the modulation of apoptotic pathways or the inhibition of cancer cell proliferation .

Case Studies

- Case Study on Antimicrobial Activity :

- Case Study on Anticancer Activity :

Data Table: Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step process:

Aminoalkylation : React benzylamine with ethyl bromide to form the N-benzyl-N-ethylamine intermediate.

Condensation : Couple the intermediate with succinic anhydride or a 4-oxobutanoic acid derivative under basic conditions (e.g., DCC/DMAP catalysis).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity is verified via HPLC (>95%) and melting point analysis .

Key Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC).

- Remove residual solvents (e.g., methanol) via vacuum drying to avoid NMR interference .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A combination of techniques is essential:

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. IC₅₀ values can indicate potency .

- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with competitive binding curves .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound amid competing side reactions?

Methodological Answer:

- Catalyst Screening : Test coupling agents (e.g., EDC vs. DCC) to minimize byproducts like N-acylurea .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Temperature Control : Lower reaction temperatures (0–5°C) during condensation to suppress hydrolysis .

Data-Driven Example :

| Condition | Yield | Purity |

|---|---|---|

| DCC/DMAP, RT | 65% | 92% |

| EDC/HOBt, 0°C | 78% | 97% |

Q. How to address discrepancies in crystallographic data versus computational models for this compound?

Methodological Answer:

- X-ray vs. DFT : If experimental bond lengths deviate >0.05 Å from DFT predictions, re-examine crystal packing effects or solvent interactions .

- Dynamic Effects : Use molecular dynamics (MD) simulations to assess conformational flexibility in solution .

Example Workflow :

Acquire high-resolution X-ray data.

Compare with DFT-optimized gas-phase geometry.

Apply corrections for solvation (e.g., PCM model).

Q. What strategies validate target engagement in cellular models for this compound?

Methodological Answer:

- Competitive Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to visualize target binding via confocal microscopy .

- Mutagenesis : Engineer target proteins with point mutations (e.g., Ala-scanning) to identify critical binding residues .

- Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts upon compound binding to confirm stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.